![molecular formula C8H14ClNO2 B2354340 Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride CAS No. 2378506-91-1](/img/structure/B2354340.png)

Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

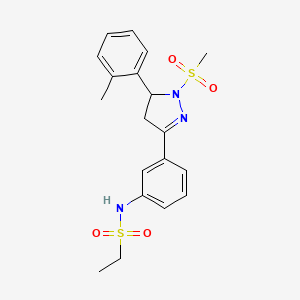

“Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is also known by its IUPAC name "methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride" .

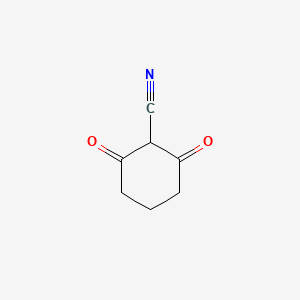

Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic ring with a nitrogen atom incorporated into the ring system . The carboxylate group is attached to one of the carbon atoms in the ring, and a methyl group is attached to the carboxylate group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 191.66 . The InChI code for this compound is 1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis and Derivatives Formation : Methyl 1-azaspiro[3.3]heptane-6-carboxylate derivatives, such as methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, are obtained via highly regioselective 1,3-dipolar cycloaddition reactions. These compounds are synthesized as mixtures of diastereoisomers and play a role in developing new chemical entities (Molchanov & Tran, 2013).

Chemical Transformations : Treatment of certain derivatives leads to the cleavage of the N–O bond in the isoxazolidine ring. This process results in the formation of compounds like 1,3-amino alcohols, which can undergo further cyclization to produce bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Building Blocks for Amino Acids Synthesis : Methyl 1-azaspiro[3.3]heptane-6-carboxylate derivatives are utilized in the synthesis of unique amino acids. These acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, are important for advancements in chemistry, biochemistry, and drug design due to their structural uniqueness (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Novel Azetidine and Cyclobutane Derivatives : Efficient and scalable synthetic routes to compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the versatility of Methyl 1-azaspiro[3.3]heptane-6-carboxylate in creating novel compounds. These derivatives provide access to chemical spaces complementary to piperidine ring systems, important in medicinal chemistry (Meyers et al., 2009).

Basis for Antiviral Drug Synthesis : Derivatives of Methyl 1-azaspiro[3.3]heptane-6-carboxylate are key elements in the industrial synthesis of antiviral drugs like ledipasvir. The compound's unique structure aids in developing new, potent antiviral agents (López et al., 2020).

Optimization for Medicinal Chemistry : Studies on azaspiro[3.3]heptanes, as replacements for common heterocycles in medicinal chemistry, reveal their potential in lowering lipophilicity. This characteristic is crucial for the drug discovery process, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds (Degorce, Bodnarchuk, & Scott, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(5-6)2-3-9-8;/h6,9H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBIXUGMWUCUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(C1)CCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)

![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)

![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)

![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)

![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2354279.png)